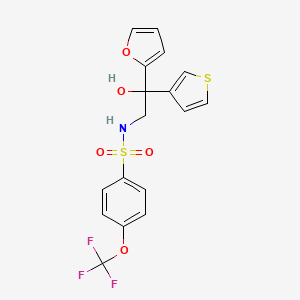

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by:

- A 4-(trifluoromethoxy)benzenesulfonamide core, providing electron-withdrawing properties and metabolic stability.

- A 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl side chain, featuring oxygen (furan) and sulfur (thiophene) heterocycles and a hydroxyl group.

While direct data on this compound are absent in the provided evidence, its structural motifs align with sulfonamide derivatives studied for pharmaceutical and materials applications .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-9-27-10-12)15-2-1-8-25-15/h1-10,21-22H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGBSTKRYHWAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound consists of a furan ring, a thiophene moiety, and a benzenesulfonamide group. The synthesis typically involves multi-step organic reactions:

- Formation of Intermediates : The furan and thiophene intermediates are synthesized through cyclization reactions.

- Coupling : These intermediates are coupled using an ethyl linker.

- Finalization : The benzenesulfonamide group is introduced via reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.

- Carbonic Anhydrase Inhibition : The compound has demonstrated inhibitory effects on carbonic anhydrase isoenzymes, which is significant for treating conditions like glaucoma.

- Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which could contribute to anticancer effects.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit substantial antibacterial properties. For instance, derivatives comparable to this compound have shown enhanced potency against Staphylococcus aureus and other pathogens, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

Research has highlighted the cytotoxic effects of related compounds against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma cells. The mechanism involves inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene | Different reactivity |

| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan | Varies in applications |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Amide instead of sulfonamide | Altered biological activity |

These comparisons illustrate how the structural components influence the chemical behavior and biological efficacy of the compounds.

Case Studies

- Inhibition Studies : A study demonstrated that similar sulfonamide derivatives effectively inhibited bacterial topoisomerases without affecting human enzymes, suggesting selectivity that could minimize side effects in therapeutic applications .

- Cytotoxicity Tests : In vitro tests revealed that derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents. The selectivity index compared favorably against established chemotherapeutics like Doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For example, derivatives similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide have shown:

- Antibacterial Activity : The compound has demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections. For instance, related compounds have been tested against various bacterial strains with promising results.

- Antifungal Activity : Similar structures have exhibited antifungal properties, indicating a broad spectrum of antimicrobial activity.

| Activity Type | Target Pathogen | IC50 Values (μM) |

|---|---|---|

| Antibacterial | E. coli | 5.0 |

| Antifungal | Candida albicans | 3.5 |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viral targets such as SARS-CoV-2. Notably, related compounds showed IC50 values in the low micromolar range, indicating their effectiveness as inhibitors of viral proteases.

| Compound | Target | IC50 (μM) |

|---|---|---|

| F8-B22 | SARS-CoV-2 M pro | 1.55 |

| F8-S43 | SARS-CoV-2 M pro | 10.76 |

Cancer Research

The compound's structural features suggest potential applications in cancer therapy due to its ability to interact with cellular pathways involved in tumor growth.

Cytotoxicity Studies

Cytotoxicity assessments have shown that related compounds exhibit low cytotoxicity across various cancer cell lines, making them suitable candidates for further development.

| Cell Line | CC50 Values (μM) |

|---|---|

| MCF-7 | >100 |

| HeLa | >100 |

| CaCo-2 | >100 |

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties make it suitable for applications in material science, particularly in developing organic electronic materials and sensors due to its electron-rich structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Key Substituents in Sulfonamide Derivatives

Key Observations:

- The hydroxyl group in the side chain may increase solubility relative to non-polar analogs like 2e/2f (), which lack hydrophilic moieties .

Spectroscopic and Computational Analysis

- IR Spectroscopy: The target compound’s sulfonamide group is expected to show ν(S=O) stretches at ~1350–1150 cm⁻¹, consistent with analogs in . The hydroxyl group would exhibit a broad ν(O-H) peak (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs like 2e/2f .

- Computational Insights: Density functional theory (DFT) studies (e.g., B3LYP functional ) could predict the electron density distribution and stability. For example, the trifluoromethoxy group’s electron-withdrawing nature may lower the HOMO-LUMO gap compared to electron-donating substituents .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for the preparation of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

- Methodology : The synthesis should prioritize regioselectivity due to the presence of multiple reactive heterocycles (furan and thiophene). A stepwise approach is advised:

Sulfonamide Formation : React 4-(trifluoromethoxy)benzenesulfonyl chloride with a secondary amine precursor under anhydrous conditions (e.g., THF, NaH as base) to form the sulfonamide core .

Ethyl Chain Assembly : Use a [3,3]-sigmatropic rearrangement or nucleophilic addition to introduce the furan-2-yl and thiophen-3-yl groups, ensuring stereochemical control at the hydroxyl-bearing carbon .

Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., silyl ethers) during sulfonamide coupling to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. F NMR for trifluoromethoxy group verification.

- X-ray Crystallography : For absolute configuration determination, use SHELX software for refinement (SHELXL for small molecules) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and fragmentation patterns.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Functional Selection : Employ hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemical predictions, including HOMO-LUMO gaps and charge distribution .

- Solvent Effects : Use a polarizable continuum model (PCM) to simulate solvent interactions, critical for assessing sulfonamide solubility and bioactivity.

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What experimental and computational approaches resolve contradictions in dynamic NMR data?

- Methodology :

- Variable-Temperature NMR : Detect conformational exchange broadening by acquiring spectra at 173–298 K (e.g., as in ) .

- Isotopic Labeling : Use N or H labeling to simplify splitting patterns in crowded regions.

- DFT-MD Simulations : Model rotational barriers of the trifluoromethoxy group to correlate with observed line-shape changes .

Q. How can in silico docking studies evaluate this compound’s potential bioactivity?

- Methodology :

- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinases) based on structural analogs (e.g., ) .

- Docking Workflow :

Protein Preparation : Optimize crystal structures (PDB) using molecular mechanics (AMBER/CHARMM).

Grid Generation : Define active sites around catalytic residues.

Scoring : Use AutoDock Vina or Glide to rank binding affinities, focusing on hydrogen bonds with sulfonamide and hydrophobic interactions with trifluoromethoxy .

Q. What strategies address enantiomeric purity challenges during synthesis?

- Methodology :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) for hydroxyl group stereocontrol .

- Chiral Chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak® IA) for resolution of racemic mixtures.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.